5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyridine ring, a trifluoromethyl-substituted phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the pyridine and trifluoromethylphenyl groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, its triazole ring can interact with metal ions, affecting enzymatic functions and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(pyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- 5-(pyridin-4-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 5-(pyridin-4-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
The presence of the trifluoromethyl group in 5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy.
Biological Activity
5-(Pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1326843-95-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₉F₃N₄O₂
- Molecular Weight : 334.25 g/mol
- Structure : The compound features a triazole ring, a pyridine moiety, and a trifluoromethyl group, which contribute to its unique biological properties.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Efficacy : Research indicates that triazole compounds can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. In vitro assays have shown that this compound displays notable activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
Candida albicans | 64 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays:
- DPPH Assay : The compound showed a significant ability to scavenge free radicals, with an IC50 value indicating strong antioxidant activity .
Assay Type | IC50 (µM) |
---|---|
DPPH | 25 |
ABTS | 30 |
Anticancer Activity
The triazole scaffold has been associated with anticancer properties:
- Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit specific bacterial enzymes critical for cell wall synthesis, contributing to its antibacterial effects.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound reduces oxidative stress in cells, which is beneficial in preventing cancer cell proliferation.
- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- A study involving a series of triazole compounds demonstrated their potential as broad-spectrum antimicrobial agents in treating infections resistant to conventional therapies .
- Another investigation focused on their use in combination therapies for enhancing the efficacy of existing anticancer drugs .
Properties
IUPAC Name |
5-pyridin-4-yl-1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)10-1-3-11(4-2-10)22-13(9-5-7-19-8-6-9)12(14(23)24)20-21-22/h1-8H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWGBSJVXUEYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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